
Methyl 4-(difluoromethyl)-3-fluoropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(difluoromethyl)-3-fluoropicolinate is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethyl)-3-fluoropicolinate typically involves the introduction of difluoromethyl and fluorine groups onto a picolinate scaffold. One common method involves the difluoromethylation of a picolinate derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in various industries .
化学反応の分析
Types of Reactions
Methyl 4-(difluoromethyl)-3-fluoropicolinate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
Methyl 4-(difluoromethyl)-3-fluoropicolinate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides, benefiting from its stability and bioactivity.
Material Science: It is employed in the creation of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of Methyl 4-(difluoromethyl)-3-fluoropicolinate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
類似化合物との比較
Similar Compounds
- Methyl 4-(trifluoromethyl)-3-fluoropicolinate
- Methyl 4-(difluoromethyl)-3-chloropicolinate
- Methyl 4-(difluoromethyl)-3-bromopicolinate
Uniqueness
Methyl 4-(difluoromethyl)-3-fluoropicolinate stands out due to its specific combination of difluoromethyl and fluorine groups, which impart unique chemical and biological properties. Compared to similar compounds, it offers a balance of stability, reactivity, and bioactivity, making it particularly valuable in various applications .
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
methyl 4-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)6-5(9)4(7(10)11)2-3-12-6/h2-3,7H,1H3 |
InChIキー |
DUBOIIHHDOPLHC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC(=C1F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


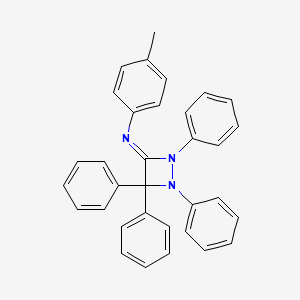


![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
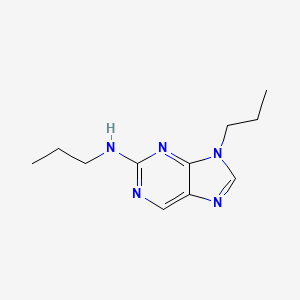
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
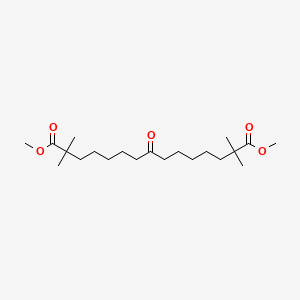
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
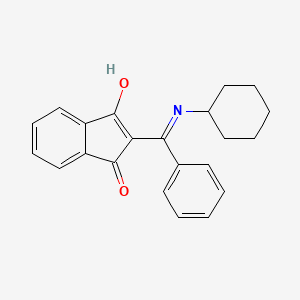
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
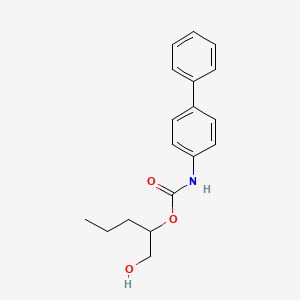
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)

